molecular formula C12H19ClN2O B11869959 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride

2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride

Cat. No.: B11869959
M. Wt: 242.74 g/mol
InChI Key: HDHRDOJIVUGTQT-UHFFFAOYSA-N
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Description

2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride include other 1,8-naphthyridine derivatives such as gemifloxacin and various trisubstituted 2-amino-1,8-naphthyridines .

Uniqueness

What sets this compound apart from similar compounds is its unique structural features and the specific biological activities it exhibits.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2,8-15)10-6-5-9-4-3-7-13-11(9)14-10;/h5-6,15H,3-4,7-8H2,1-2H3,(H,13,14);1H

InChI Key

HDHRDOJIVUGTQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NC2=C(CCCN2)C=C1.Cl

Origin of Product

United States

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